2,5-Diethynylthiophene
Overview
Description
2,5-Diethynylthiophene is an organic compound characterized by the presence of two ethynyl groups attached to a thiophene ring at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diethynylthiophene typically involves the coupling of thiophene derivatives with ethynyl groups. One common method is the rhodium-catalyzed hydrothiolation of terminal alkynes with thiols, which proceeds regio- and stereoselectively to afford the corresponding vinyl sulfides . Another method involves the oxidative polymerization of thiophene with copper(I) chloride and oxygen .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the processes likely involve similar catalytic and polymerization techniques used in laboratory synthesis, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethynylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene oxides.
Reduction: Reduction reactions can convert it into dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include thiophene oxides, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Diethynylthiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in biosensors.
Mechanism of Action
The mechanism by which 2,5-diethynylthiophene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in molecular electronics. The compound interacts with molecular targets such as metal electrodes, facilitating efficient energy alignment and charge transfer .
Comparison with Similar Compounds
- 2-Ethynylthiophene
- 3-Ethynylthiophene
- 2,3-Diethynylthiophene
- 3,4-Diethynylthiophene
Comparison: Compared to its analogs, 2,5-diethynylthiophene exhibits unique electronic properties due to the symmetrical placement of ethynyl groups, which enhances its conjugation and electron transport capabilities. This makes it particularly valuable in applications requiring high conductivity and stability .
Properties
IUPAC Name |
2,5-diethynylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-8(4-2)9-7/h1-2,5-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMSIVGKBOVYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462892 | |
Record name | 2,5-diethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79109-72-1 | |
Record name | 2,5-diethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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